(2-Isopropylthiazol-4-yl)methanamine
Overview
Description
(2-Isopropylthiazol-4-yl)methanamine is a chemical compound with the molecular formula C7H12N2S It is characterized by the presence of a thiazole ring substituted with an isopropyl group and a methanamine group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Isopropylthiazol-4-yl)methanamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropylthiazol-4-yl)methanamine typically involves the reaction of 2-isopropylthiazole with formaldehyde and ammonia or a primary amine. The reaction conditions often include heating the reactants in a suitable solvent such as methanol or ethanol, followed by purification steps like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Isopropylthiazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
(2-Isopropylthiazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(2-Methylthiazol-4-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
(2-Ethylthiazol-4-yl)methanamine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (2-Isopropylthiazol-4-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQYISWPMYXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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